2'-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel is a synthetic derivative of Paclitaxel, a well-known chemotherapeutic agent originally derived from the bark of the Pacific yew tree (Taxus brevifolia). This compound is notable for its structural modifications that enhance its stability and solubility, making it valuable in various scientific applications. The full chemical name is (2aR,4aR,6R,9S,11S,12S,12bS)-9-(((2R,3R)-3-benzamido-2-((tert-butyldimethylsilyl)oxy)-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4a,5,6,9,10,11,12,12a-octahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate. The molecular formula is C53H63NO13Si and it has a molecular weight of 950.2 g/mol .
This compound is classified as a chemical intermediate in organic synthesis and is often utilized in the development of pharmaceutical products. Its synthesis allows for the exploration of structure-activity relationships in Paclitaxel derivatives. The compound's unique properties stem from its tert-butyldimethylsilyl group, which enhances its chemical stability and solubility in organic solvents .
The synthesis of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel typically involves several key steps:
The synthesis process may also involve the use of various reagents such as thionyl chloride for activating hydroxyl groups or other coupling agents to facilitate the formation of ester bonds .
The chemical reactivity of 2'-O-(tert-butyldimethylsilyl)-6,7-dehydro Paclitaxel includes:
These reactions are crucial for modifying the compound for specific therapeutic applications or for studying structure-function relationships .
The mechanism of action of 2'-O-(tert-butyldimethylsilyl)-6,7-dehydro Paclitaxel is primarily related to its ability to inhibit microtubule depolymerization during cell division. This action results in cell cycle arrest at the metaphase stage and ultimately leads to apoptosis in rapidly dividing cancer cells. The structural modifications enhance its binding affinity to tubulin compared to standard Paclitaxel .
Relevant data indicate that these properties make it suitable for various laboratory applications while requiring careful handling due to its reactivity profile .
2'-O-(tert-butyldimethylsilyl)-6,7-dehydro Paclitaxel has several scientific applications:
Paclitaxel’s clinical utility is constrained by inherent physicochemical and biological challenges. Its extreme hydrophobicity (aqueous solubility <1 µg/mL) necessitates cremophor-based formulations like Taxol®, which trigger hypersensitivity reactions and nonlinear pharmacokinetics [2] [6]. Furthermore, multidrug resistance (MDR) mediated by ATP-binding cassette transporters (e.g., P-glycoprotein) significantly reduces intracellular paclitaxel accumulation in tumors [2]. Cancer stem cells (CSCs) exhibit intrinsic taxane resistance due to enhanced drug efflux, DNA repair mechanisms, and metabolic adaptations, enabling tumor recurrence [2].
The 2'-O-TBDMS-6,7-dehydro derivative addresses these limitations through:
Structural Feature | Biological Consequence | Therapeutic Advantage |
---|---|---|
2'-O-TBDMS group | Steric shielding of P-gp binding epitope; Metabolic stabilization against glucuronidation | Reduced efflux in MDR tumors; Extended plasma half-life |
6,7-Dehydro bond | Altered tubulin-binding conformation; Increased rigidity | Enhanced activity against βIII-tubulin-overexpressing CSCs |
Combined modifications | Synergistic improvement in cellular uptake and target retention | Potency retention in P-gp+/CSC+ tumor models |
The C2' position of paclitaxel is pharmacologically critical yet metabolically vulnerable. While the 2'-OH group participates in hydrogen bonding with His²²⁷ of β-tubulin, it also serves as the primary site for cytochrome P450-mediated oxidation and UDP-glucuronosyltransferase (UGT)-catalyzed glucuronidation—the dominant paclitaxel deactivation pathways [4] [7]. Protecting this position with hydrolytically stable, bulky groups like TBDMS achieves three objectives:
Taxane drug development has progressed through three distinct eras, driven by supply constraints, resistance challenges, and formulation innovations:
Initial paclitaxel isolation from Taxus brevifolia bark (0.01–0.05% yield) caused ecological devastation, harvesting ~2.5 million trees for 1 kg of paclitaxel [2] [7]. Semi-synthesis from 10-deacetylbaccatin III (10-DAB III, 0.9–1% yield in Taxus baccata needles) emerged as a sustainable alternative, enabling industrial-scale production post-1994 [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7